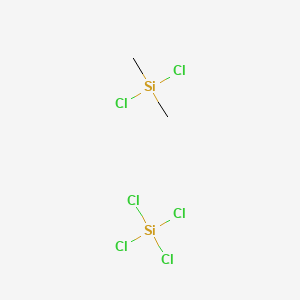
Dichloro(dimethyl)silane;tetrachlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(dimethyl)silane and tetrachlorosilane are organosilicon compounds widely used in various industrial and research applications. . Both compounds are essential precursors in the production of silicones and other silicon-based materials.
准备方法
Dichloro(dimethyl)silane: is typically synthesized through the direct process, which involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst . This method allows for large-scale industrial production. The reaction conditions include heating the mixture to a high temperature to facilitate the reaction.
Tetrachlorosilane: is produced by the chlorination of silicon. This process involves reacting silicon with chlorine gas at elevated temperatures, resulting in the formation of tetrachlorosilane . This method is widely used in the semiconductor industry for the production of high-purity silicon.
化学反应分析
Dichloro(dimethyl)silane: undergoes hydrolysis when exposed to water, forming linear and cyclic silicones with Si-O backbones . This reaction is highly exothermic and produces hydrogen chloride as a byproduct. The compound can also participate in substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.
Tetrachlorosilane: reacts with water to form silicon dioxide and hydrogen chloride . This hydrolysis reaction is also highly exothermic. Additionally, tetrachlorosilane can undergo reduction reactions to form trichlorosilane and other lower chlorosilanes.
科学研究应用
Dichloro(dimethyl)silane: is used as a reagent in the synthesis of optically active ansa-metallocene polymerization catalysts . It is also employed in the preparation of resin-bound siloxanes, which have reactivity towards tertiary alcohols . In the field of materials science, dichloro(dimethyl)silane is used to produce hydrophobic and hydrophilic silica nanoparticles .
Tetrachlorosilane: is primarily used in the semiconductor industry for the production of high-purity silicon . It is also used in the synthesis of various silicon-based materials, including silicones and silanes. In addition, tetrachlorosilane is employed as a precursor in the production of optical fibers and other advanced materials.
作用机制
The mechanism of action of dichloro(dimethyl)silane involves its hydrolysis to form silicones with Si-O backbones . The length of the resulting polymer depends on the concentration of chain-ending groups added to the reaction mixture. The compound’s reactivity towards nucleophiles allows for the formation of various organosilicon compounds through substitution reactions.
Tetrachlorosilane: undergoes hydrolysis to form silicon dioxide and hydrogen chloride . The silicon dioxide formed can further polymerize to create highly cross-linked polymeric gels. The compound’s reactivity with reducing agents allows for the formation of lower chlorosilanes.
相似化合物的比较
Dichloro(dimethyl)silane: is similar to other chlorosilanes, such as chlorodimethylsilane (ClMe₂SiH) and dichloromethylsilane (Cl₂MeSiH) . These compounds share similar reactivity patterns, including hydrolysis and substitution reactions. dichloro(dimethyl)silane is unique in its ability to form both linear and cyclic silicones, making it a versatile reagent in various applications.
Tetrachlorosilane: is similar to trichlorosilane (Cl₃SiH) and dichlorosilane (H₂SiCl₂) . These compounds also undergo hydrolysis to form silicon dioxide and hydrogen chloride. Tetrachlorosilane is unique in its use as a precursor for high-purity silicon production, which is critical for the semiconductor industry.
属性
CAS 编号 |
51290-26-7 |
|---|---|
分子式 |
C2H6Cl6Si2 |
分子量 |
298.9 g/mol |
IUPAC 名称 |
dichloro(dimethyl)silane;tetrachlorosilane |
InChI |
InChI=1S/C2H6Cl2Si.Cl4Si/c2*1-5(2,3)4/h1-2H3; |
InChI 键 |
RQCXLHVIHGNBIH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(Cl)Cl.[Si](Cl)(Cl)(Cl)Cl |
相关CAS编号 |
51290-26-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



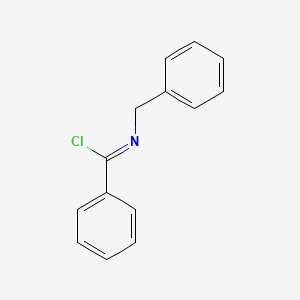
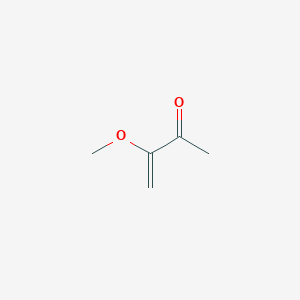
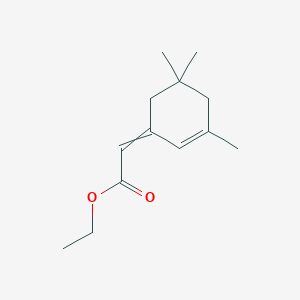

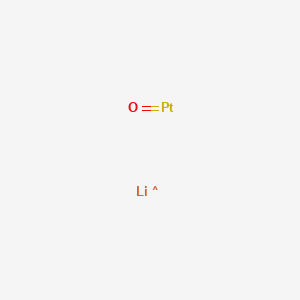
![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)
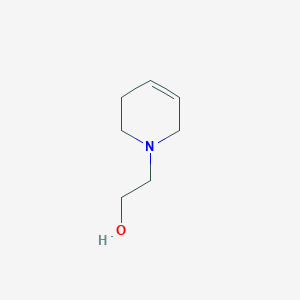
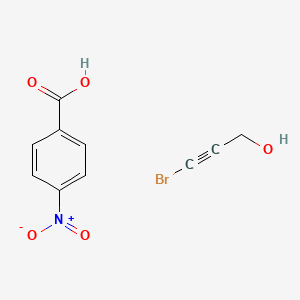
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)

